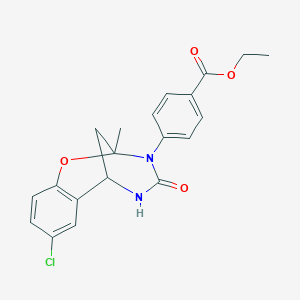![molecular formula C18H13N5O2 B2798879 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357853-18-9](/img/structure/B2798879.png)
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” is a complex organic compound. It belongs to a class of compounds known as 1,2,4-triazoloquinazolines . These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups attached to the ring structure. These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of the compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For example, the synthesis of these compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Wissenschaftliche Forschungsanwendungen
Quality Control and Antimalarial Research
- Compounds similar to the one mentioned have been developed for quality control methods as promising antimalarial agents. For instance, derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, have been proposed for in-depth antimalarial studies. This includes quality control indicators such as solubility, identification, and assay by potentiometric titration among others, highlighting their potential in drug development and pharmaceutical quality assurance (Danylchenko et al., 2018).
Synthesis and Reactivity
- The synthesis of novel 3-substituted-1,2,3-triazolo[1,5-a]quinazolinones showcases the reactivity of acetonitriles, which are key to providing rapid structural variation. This synthesis process indicates the versatility of these compounds in creating diverse molecular structures potentially useful in various scientific and medicinal applications (Pokhodylo & Matiychuk, 2010).
Anticancer Potential
- Derivatives of 1,2,4-triazolo and quinazolinone compounds have been evaluated for anticancer activity. Specifically, selected scaffolds have shown promising results in inhibiting the growth of ovarian cancer and lung cancer cells, indicating their potential in cancer therapy research (Pokhodylo et al., 2020).
Antihistaminic Agents
- Novel synthesis of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has explored their use as H1-antihistaminic agents, indicating their potential in developing new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Anti-inflammatory Research
- The exploration of (3H-Quinazoline-4-ylidene)hydrazides and their heterocyclization products for anti-inflammatory properties points towards their potential application in creating new anti-inflammatory agents. This includes studies on the synthesis and evaluation of these compounds' ability to reduce paw edema in rat models, indicating a significant interest in their medicinal chemistry applications (Martynenko et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and mechanisms of action.
Eigenschaften
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-10-11-22-18(25)23-15-9-5-4-8-14(15)16(24)21(17(23)20-22)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAKPCNNLGCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)




![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)
![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2798808.png)
![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)
![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)
